N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest for many organic and pharmaceutical chemists .
Preparation Methods
The synthesis of N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with benzyl halides in the presence of a base such as potassium carbonate (K2CO3) at room temperature . The reaction conditions may vary, but the use of dry solvents like acetone and anhydrous conditions are common to ensure the efficiency of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism by which N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, while its anticancer properties could be linked to the induction of apoptosis in cancer cells . The specific pathways involved can vary depending on the biological activity being studied.
Comparison with Similar Compounds
N-benzyl-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant.
Dicoumarol: Another anticoagulant with similar properties.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C20H19NO4/c1-13-16-8-7-15(22)11-18(16)25-20(24)17(13)9-10-19(23)21-12-14-5-3-2-4-6-14/h2-8,11,22H,9-10,12H2,1H3,(H,21,23) |
InChI Key |
AGTZTXGFEZHYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.